2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly hindered amine. This compound is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine: This is achieved through the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Amination: The 2,2,6,6-Tetramethylpiperidine is then reacted with ethylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
Oxidation: Formation of oxides and hydroxylamines.
Substitution: Formation of substituted amines.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol involves its role as a hindered base. It can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets include nucleophiles and electrophiles in organic synthesis, where it acts to modulate reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in radical reactions.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar applications.
Uniqueness
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of a highly hindered piperidine ring with an ethoxyethanol group. This structure imparts unique reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
85181-19-7 |
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Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)15-12)14-5-7-17-8-6-16/h11,14-16H,5-10H2,1-4H3 |
InChI Key |
IXVQOBROPSXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCOCCO)C |
Origin of Product |
United States |
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